5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione
Overview
Description
The compound belongs to a class of compounds that include functionalities and structural motifs common in synthetic and natural products. Its structure suggests potential for diverse biological activities and chemical reactions due to the presence of bromo, dichlorophenoxy, and dione groups.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors to obtain the desired complex molecules. For instance, synthesis approaches for similar indole derivatives have been demonstrated through reactions that involve bromination, and the use of dichlorophenoxy precursors in the presence of catalysts or under specific conditions to achieve the targeted molecular architecture (Gao Zhao-chan, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, revealing the spatial arrangement of atoms and the geometry of the molecule. The structure can exhibit various intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the stabilization of the crystal structure and influence its physical properties (O. Abdellaoui et al., 2019).
Scientific Research Applications
Synthesis and Chemical Properties
5-Bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione is a compound that belongs to a broader class of indole derivatives, which have been explored for various synthetic and chemical properties. For instance, the synthesis of related indole compounds demonstrates the flexibility of indole chemistry in generating neurocytotoxic products through autoxidation processes, highlighting the chemical reactivity of indole derivatives in synthetic applications (Sinhababu & Borchardt, 1988). Similarly, the preparation of 3,3-dibromo-1,3-dihydroindol-2-ones from indoles showcases the potential of indole derivatives as precursors in the synthesis of various bioactive molecules, including isatins, which are valuable in medicinal chemistry (Parrick, Yahya, Ijaz, & Yizun, 1989).
Antimicrobial and Antifungal Applications
Indole derivatives, including those similar to this compound, have shown promising antimicrobial and antifungal activities. Schiff and Mannich bases of isatin and its derivatives with triazole have been investigated for their antibacterial, antifungal, and anti-HIV activities, indicating the potential of indole derivatives in developing new antimicrobial agents (Pandeya, Sriram, Nath, & Clercq, 2000). This application is particularly relevant in addressing the growing concern over antibiotic resistance.
Material Science and Polymer Chemistry
The synthesis of indole derivatives has also found applications in material science and polymer chemistry. For example, the organo-catalyzed ring-opening polymerization of dilactones derived from indole compounds illustrates the utility of these molecules in creating biodegradable polymers with potential applications in medical devices and drug delivery systems (Thillaye du Boullay, Saffon, Diehl, Martín-Vaca, & Bourissou, 2010). Such advancements highlight the versatility of indole derivatives in designing new materials with specific properties.
Crystallography and Molecular Structure Analysis
The structural analysis of indole derivatives, including crystallography and Hirshfeld surface analysis, provides insights into the molecular interactions and stability of these compounds. Studies on compounds like 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione contribute to our understanding of molecular architecture, which is crucial for the design of molecules with desired physical and chemical properties (Abdellaoui, Hökelek, Capet, Renard, Haoudi, Skalli, & Kandri Rodi, 2019).
properties
IUPAC Name |
5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrCl2NO3/c18-10-2-4-14-12(8-10)16(22)17(23)21(14)6-1-7-24-15-5-3-11(19)9-13(15)20/h2-5,8-9H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBCFXFSXUCDEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrCl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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